2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (molecular formula: C24H21ClN2OS2, molecular weight: 453.0 g/mol) is a benzothienopyrimidinone derivative characterized by a fused benzothiophene-pyrimidine core. Key structural features include:
- A 3-chlorobenzylsulfanyl group at position 2, contributing to electronic and steric effects.
- A 4-methylphenyl substituent at position 3, enhancing hydrophobic interactions.
- A tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, providing rigidity and planar geometry for target binding .
Synthesis involves multi-step reactions using sulfur-containing reagents, chlorinating agents, and optimization of solvent systems (e.g., DMF) and temperatures to achieve yields >70% in academic settings . Characterization via NMR and IR confirms structural integrity, with a melting point range of 215–220°C .
Properties
Molecular Formula |
C24H21ClN2OS2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
CJPDAJCWHJJRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : While specific synthetic routes may vary, one common approach involves the condensation of appropriate precursors under suitable conditions.
- Reaction Conditions : These typically involve refluxing the reactants in a solvent (such as DMF or DMSO) with a base (e.g., potassium carbonate) to form the target compound.
- Industrial Production : Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfide group to a sulfoxide or sulfone.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
- Substitution : The chlorobenzyl group can be substituted using nucleophiles (e.g., amines or thiols ).
- Major Products : These reactions yield derivatives with modified functional groups.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and use it as a building block for novel compounds.
- Biology : Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
- Medicine : Potential applications in drug discovery due to its unique structure.
- Industry : Limited information, but it could find use in materials science or organic electronics.
Mechanism of Action
- Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below:
Structural and Functional Comparison
Key Findings
Substituent Position and Halogen Effects :
- The 3-chlorobenzylsulfanyl group in the target compound balances steric bulk and electronic effects, outperforming 2-chloro () and fluoro () analogs in target affinity .
- 4-Methylphenyl at position 3 enhances π-π stacking in hydrophobic pockets compared to ethyl () or methoxy groups (), improving stability .
Biological Activity Trends :
- Anticancer Activity : Ethyl-substituted derivatives () show higher cytotoxicity (IC50 = 2.5 µM) than aryl-substituted analogs, likely due to increased membrane permeability .
- Enzyme Inhibition : Methoxy-containing derivatives () exhibit lower IC50 values (e.g., 1.8 µM vs. kinases) due to hydrogen-bonding interactions .
Synthetic Challenges :
- Bromobenzyl derivatives () require harsher conditions (e.g., reflux in DMF for 48 hours) compared to chloro analogs, reducing yields by ~15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
